molecular formula C22H37ClN2O3 B1668304 Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI) CAS No. 105384-16-5

Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI)

Cat. No. B1668304
M. Wt: 427 g/mol
InChI Key: SVIURJMMNXLZLI-UHFFFAOYSA-N
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Description

Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI) is a bioactive chemical.

Scientific Research Applications

Membrane Fluidity and Interaction Studies

  • Effects on Phosphatidylcholine Bilayers : Carbamic acid esters like the monohydrochloride of [2-(decyloxy)phenyl]-2-(1-piperidinyl)ethyl ester of carbamic acid (C10A) exhibit a biphasic effect on the fluidity of egg yolk phosphatidylcholine (EYPC) model membranes. This effect is characterized by initial fluidity increase followed by a decrease, potentially due to hydrocarbon chain interdigitation in the bilayer (Gallová, Čižmárik, & Balgavý, 1995).

  • Calorimetric Studies on Membrane Interaction : Local anesthetics from the homologous series of monohydrochlorides of these esters decrease the temperature of phase transitions in dipalmitoylphosphatidylcholine, a phenomenon which varies depending on the length of the alkoxy substituent in the compound (Gallová, Bágeľová, Čižmárik, & Balgavý, 1995).

  • Electron Spin Resonance Studies : These carbamic acid esters impact the formation of gauche isomers and decrease the effective energy difference between gauche and trans conformations in EYPC acyl chains. This suggests alterations in the membrane's physical properties (Gallová, Andriamainty, Uhríková, & Balgavý, 1997).

Potential Therapeutic Applications

  • Neuroprotection and Alzheimer's Disease : A compound related to carbamic acid esters, dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester, has been evaluated as a potential neuroprotective agent for Alzheimer's disease. It shows promising activity in inhibiting acetylcholinesterase and offering neuroprotection against toxicity in neuronal cell lines (Lecanu et al., 2010).

  • Prodrug Synthesis and Bioconversion : Carbamic acid esters have been studied as prodrug forms for dopaminergic drugs. Their stability and enzymatic bioconversion have been evaluated, indicating potential applications in medicinal chemistry (Hansen, Faarup, & Bundgaard, 1991).

Additional Pharmacological Research

  • Enzyme Inhibition Studies : Various carbamic acid esters have been examined as inhibitors of acetylcholinesterase, showing efficacy in this role. This research extends the understanding of these compounds in pharmacological contexts (Decker, 2007).

  • Effect on Sarcoplasmic Reticulum ATPase : These esters modulate the activity of sarcoplasmic reticulum ATPase, indicating a potential influence on muscle function and related physiological processes (Andriamainty, Filípek, Kovács, & Balgavý, 1996).

properties

CAS RN

105384-16-5

Product Name

Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI)

Molecular Formula

C22H37ClN2O3

Molecular Weight

427 g/mol

IUPAC Name

(1-butylpiperidin-4-yl) N-(3-heptoxyphenyl)carbamate;hydrochloride

InChI

InChI=1S/C23H38N2O3.ClH/c1-3-5-7-8-9-18-27-22-12-10-11-20(19-22)24-23(26)28-21-13-16-25(17-14-21)15-6-4-2;/h10-12,19,21H,3-9,13-18H2,1-2H3,(H,24,26);1H

InChI Key

SVIURJMMNXLZLI-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCN(CC2)CCCC.Cl

Canonical SMILES

CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-]

Appearance

Solid powder

Other CAS RN

105384-16-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI)
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Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI)
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Carbamic acid, (3-(hexyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride (9CI)

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